N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide
Description
N-{3-[3-(Dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide is a benzamide derivative featuring a 2-methylbenzamide core linked to a phenyl ring via a propyl chain substituted with a dimethylamino oxo group.
Properties
IUPAC Name |
N-[3-[3-(dimethylamino)-3-oxopropyl]phenyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-7-4-5-10-17(14)19(23)20-16-9-6-8-15(13-16)11-12-18(22)21(2)3/h4-10,13H,11-12H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQAYVVFTXJVCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)CCC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide typically involves multiple steps. One common method includes the reaction of 3-(dimethylamino)propanoic acid with 3-aminophenyl-2-methylbenzoate under specific conditions to form the desired product. The reaction conditions often require the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzamide moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- Mepronil’s methoxy group enhances lipophilicity, favoring membrane penetration in fungi.
- Cyprofuram’s chlorophenyl and furan-oxo groups contribute to its fungicidal activity via electrophilic interactions. The target compound’s dimethylamino oxo group could offer alternative binding modes in enzyme inhibition .
Pharmacologically Relevant Benzamides
Benzamide derivatives with dimethylamino or oxo groups exhibit diverse biological activities:
Key Observations :
- The Bcl-X inhibitor’s dimethylamino oxo propyl group (shared with the target compound) likely contributes to binding affinity via polar interactions with the target protein’s active site .
- The SARS-CoV-2 inhibitor’s thiophene and bulky substituents suggest that steric effects dominate its activity. The target compound’s simpler structure may prioritize solubility over steric specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
